4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole
Description
Properties
Molecular Formula |
C12H11BrClIN2O |
|---|---|
Molecular Weight |
441.49 g/mol |
IUPAC Name |
4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrClIN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
InChI Key |
YXHKLXCNVWOKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)I)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Indazole Core
- The indazole ring system is commonly formed via cyclization reactions involving hydrazine derivatives and appropriately substituted aromatic precursors.
- For example, ortho-substituted nitrobenzenes or halogenated anilines can be converted to hydrazones, which then cyclize to form the indazole scaffold.
- This step is crucial for establishing the fused heterocyclic framework that supports subsequent functionalization.
Attachment of the Oxan-2-yl (Tetrahydropyran) Group
- The oxan-2-yl substituent is introduced via N-alkylation of the indazole nitrogen with a suitable tetrahydropyran derivative.
- This can involve nucleophilic substitution reactions where the indazole nitrogen attacks an electrophilic tetrahydropyran-based alkylating agent.
- Alternatively, the tetrahydropyran ring may be formed via cyclization reactions involving diols and acid catalysts, then attached to the indazole core.
Purification and Characterization
- After synthesis, purification is typically achieved by chromatographic techniques or recrystallization to reach purity levels around 97%, suitable for research applications.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and substitution pattern.
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form indazole core | Hydrazine hydrate, ortho-halogenated nitrobenzene derivative, solvent (e.g., ethanol), reflux | Formation of 1H-indazole scaffold |
| 2 | Selective bromination and chlorination | NBS, NCS, or elemental Br2/Cl2, controlled temperature | Introduction of bromine at 4-position and chlorine at 6-position |
| 3 | Iodination at 5-position | N-iodosuccinimide (NIS) or iodine with oxidant | Iodine substitution at 5-position |
| 4 | N-alkylation with tetrahydropyran derivative | Tetrahydropyran-2-yl alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature or mild heating | Attachment of oxan-2-yl group at N1 |
| 5 | Purification | Column chromatography or recrystallization | Isolated pure this compound |
Chemical and Physical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrClIN2O (approximate) |
| Molecular Weight | ~373.49 g/mol |
| CAS Number | 2791273-88-4 |
| Purity (research grade) | ~97% |
| Solubility | Moderate in organic solvents (e.g., DMSO, DMF) |
| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |
These properties influence choice of solvents, reagents, and reaction conditions during synthesis.
Analytical and Research Data Supporting Preparation
- Halogen substituents facilitate nucleophilic substitution reactions, allowing further functionalization or derivatization.
- The tetrahydropyran moiety enhances solubility and biological activity, making the compound a valuable scaffold in medicinal chemistry.
- Research indicates potential interactions with enzymes and receptors involved in inflammation and tumor progression, suggesting the importance of precise synthetic control to maintain bioactivity.
Additional Notes on Synthetic Challenges and Optimization
- Multi-halogenation requires selective reagents and stepwise halogenation to avoid undesired poly-substitution.
- The indazole core formation must be optimized to prevent side reactions such as over-reduction or incomplete cyclization.
- The oxan-2-yl group attachment demands mild conditions to preserve the sensitive heterocyclic system.
- Industrial scale-up would benefit from continuous flow synthesis and optimized purification protocols to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the halogen atoms, leading to the formation of new compounds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential anticancer properties. Research has indicated that indazole derivatives, including 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole, exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indazole showed significant inhibition of cancer cell proliferation, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains.
Case Study:
In a recent investigation, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, warranting further exploration to enhance its potency.
Organic Electronics
The unique structural features of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Maximum Luminance | 5000 cd/m² |
| Turn-On Voltage | 3.0 V |
| Efficiency | 15 lm/W |
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s unique combination of three halogens (Br, Cl, I) distinguishes it from analogs. Key comparisons include:
Table 1: Substituent Profiles and Properties
Key Observations :
- THP Protection : The oxan-2-yl group enhances solubility in organic solvents and stabilizes the indazole core against degradation, a feature shared with compounds like 4-Bromo-5-methyl-1-(THP)-1H-indazole .
- Positional Isomerism : Substitution patterns (e.g., Cl at C6 vs. C5) influence electronic distribution and intermolecular interactions, as seen in 4-Bromo-5-chloro-6-methyl-1-(THP)-1H-indazole .
Physicochemical Properties
- Solubility : The THP group improves lipophilicity, making the target compound more soluble in aprotic solvents (e.g., DCM, THF) compared to unprotected analogs like 6-Chloro-4-iodo-1H-indazole .
- Thermal Stability : Melting points for THP-protected indazoles typically exceed 150°C, whereas unprotected derivatives (e.g., 6-Chloro-4-iodo-1H-indazole) may decompose at lower temperatures .
Biological Activity
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole is a halogenated indazole derivative characterized by its complex structure, which includes a fused indazole ring system and a tetrahydrofuran moiety. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The unique halogenation pattern may enhance its interactions with biological targets, making it a candidate for therapeutic applications.
The chemical formula of this compound is with a molecular weight of approximately 441.49 g/mol. The presence of bromine, chlorine, and iodine atoms contributes to its reactivity and biological activity.
Biological Activities
Research indicates that compounds in the indazole class exhibit a range of biological activities. Below is a summary of the key activities associated with this compound:
1. Anticancer Activity
Indazole derivatives have been reported to possess significant anticancer properties. For instance, studies have shown that similar compounds can act as inhibitors of key proteins involved in tumor progression. Preliminary data suggest that this compound may interact with specific protein targets associated with cancer signaling pathways.
Case Study:
In vitro assays demonstrated that certain indazole derivatives exhibited nanomolar inhibitory concentrations against various cancer cell lines, indicating their potential as anticancer agents .
2. Anti-inflammatory Effects
Indazoles are also known for their anti-inflammatory properties. The halogen substituents may enhance the compound's ability to modulate inflammatory pathways.
Research Findings:
A review highlighted the synthesis and evaluation of indazole derivatives showing promising anti-inflammatory activity, suggesting that this compound could similarly exhibit these effects .
3. Antimicrobial Properties
The antimicrobial potential of indazole derivatives has been documented, with some compounds showing effectiveness against various bacterial strains.
Research Evidence:
Studies indicate that halogenated indazoles can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their antimicrobial effects .
Interaction Studies
Interaction studies are crucial for understanding the binding affinity of this compound with biological targets such as enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential side effects.
Binding Affinity:
Preliminary data suggest that this compound may have significant binding interactions with proteins involved in inflammation and cancer progression pathways .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| 5-Bromo-6-chloroindazole | Bromine and chlorine on indazole ring | Lacks iodine substitution |
| 4-Iodoindazole | Iodine substitution only | Does not contain bromine or chlorine |
| 4-Bromoindazole | Single bromine on indazole | No additional halogens or oxan moiety |
| 5-Chloroindazole | Chlorine at position 5 | Lacks both bromine and iodine |
| 3-Bromo-7-chloroquinazoline | Halogens on quinazoline structure | Different core structure compared to indazole |
The presence of multiple halogens along with the oxan group in this compound enhances its biological activity and chemical reactivity compared to these similar compounds .
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step halogenation and heterocyclic coupling. For example, a reflux method using methanol and glacial acetic acid (4:1 v/v) under inert atmosphere for 9–12 hours achieves moderate yields (~40–50%) . Optimization may include temperature control (70–80°C), solvent selection (e.g., DMF for improved solubility), and sequential halogenation (Br → Cl → I) to minimize steric hindrance. Purification via column chromatography with ethyl acetate/hexane (1:3) is recommended. Comparative studies suggest Pd-catalyzed cross-coupling enhances regioselectivity for the tetrahalogenated indazole core .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., downfield shifts at δ 8.2–8.5 ppm for indazole protons, δ 3.5–4.0 ppm for oxane protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~423.3 g/mol) and isotopic patterns (Br/Cl/I signatures) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12–14 min) .
- XRD : Single-crystal diffraction resolves stereochemistry of the oxane ring .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in anticancer drug discovery?
- Methodological Answer :
- Core Modifications : Replace oxane with other heterocycles (e.g., piperazine) to assess solubility and binding affinity .
- Halogen Substitution : Systematically vary Br/Cl/I positions to evaluate impact on tubulin polymerization inhibition (e.g., iodine at C5 enhances hydrophobic interactions) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to β-tubulin’s colchicine site. Validate with IC50 assays in HeLa cells .
Q. What strategies resolve contradictions in reported biological activity data for halogenated indazoles?
- Methodological Answer :
- Reproducibility Checks : Verify assay protocols (e.g., MTT vs. ATP-based viability) and cell line authenticity (STR profiling) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., dehalogenation under physiological pH) that may skew results .
- Crystallographic Data : Compare target-binding modes across analogs to isolate steric/electronic effects .
Q. How can in vivo formulation challenges be addressed for this hydrophobic compound?
- Methodological Answer :
- Co-solvent Systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoparticle Encapsulation : PLGA-based nanoparticles (size <200 nm) improve bioavailability and reduce hepatotoxicity .
- Pharmacokinetic Profiling : Monitor plasma half-life via LC-MS/MS after IV/oral administration in rodent models .
Experimental Design & Data Analysis
Q. What are the key considerations for designing stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Store solutions in amber vials; assess photodegradation under UV/visible light (λ = 254–365 nm) .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for indazoles) .
Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Correlation : Normalize in vitro IC50 values to in vivo plasma exposure (AUC) using allometric scaling .
- Tumor Microenvironment Factors : Assess hypoxia (via HIF-1α staining) and stromal cell interactions in PDX models .
- Metabolomic Profiling : Compare metabolite generation in 2D vs. 3D cell cultures to identify microenvironment-specific resistance mechanisms .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
